3-[(Piperidin-3-yloxy)methyl]pyridine
Overview
Description
“3-[(Piperidin-3-yloxy)methyl]pyridine” is a chemical compound with the empirical formula C11H16N2O . It is a unique chemical provided to early discovery researchers . The compound is in liquid form .
Synthesis Analysis
Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-[(Piperidin-3-yloxy)methyl]pyridine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is NGYNSMZIHJNHSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.26 . The compound is in liquid form .Scientific Research Applications
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Here are some general applications of piperidine derivatives:
- Antiviral : Piperidine derivatives are also used as antiviral agents . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.
- Antimalarial : Piperidine derivatives have applications as antimalarial agents . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.
- Antimicrobial and Antifungal : Piperidine derivatives are used as antimicrobial and antifungal agents . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.
- Antihypertension : Piperidine derivatives are used in the treatment of hypertension . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.
- Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant : Piperidine derivatives are being utilized in different ways as analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources.
Safety And Hazards
properties
IUPAC Name |
3-(piperidin-3-yloxymethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNSMZIHJNHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671480 | |
Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Piperidin-3-yloxy)methyl]pyridine | |
CAS RN |
933758-64-6 | |
Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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